3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol

Opioid receptor pharmacology Enantioselective SAR Stereochemistry

3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol (CAS 145678-87-1, molecular formula C₁₃H₁₉NO, molecular weight 205.30 g/mol) is a chiral trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine bearing the (3S,4S) absolute configuration. It is formally designated as Alvimopan Impurity 28 and has been structurally characterized as a hydrolytic degradation product of the peripherally acting mu-opioid receptor (PAM-OR) antagonist alvimopan.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 145678-87-1
Cat. No. B134184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol
CAS145678-87-1
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCC1CNCCC1(C)C2=CC(=CC=C2)O
InChIInChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13-/m0/s1
InChIKeyHXZDAOSDNCHKFE-GWCFXTLKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol (CAS 145678-87-1): Procurement-Relevant Identity and Stereochemical Context


3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol (CAS 145678-87-1, molecular formula C₁₃H₁₉NO, molecular weight 205.30 g/mol) is a chiral trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine bearing the (3S,4S) absolute configuration . It is formally designated as Alvimopan Impurity 28 and has been structurally characterized as a hydrolytic degradation product of the peripherally acting mu-opioid receptor (PAM-OR) antagonist alvimopan [1]. The compound possesses a calculated LogP of 2.69, aqueous solubility of 4.3 g/L (25 °C), and a polar surface area of 32.26 Ų . Its (3S,4S) stereochemistry is the enantiomeric counterpart of the (3R,4R)-configured intermediate (CAS 119193-19-0) used in alvimopan synthesis, a distinction with direct pharmacological and analytical consequences [2].

Why Generic Substitution of 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol Fails: Enantiomer-Dependent Pharmacology and Degradation Pathway Specificity


Substitution of 3-((3S,4S)-3,4-dimethylpiperidin-4-yl)phenol with its (3R,4R) enantiomer (CAS 119193-19-0) or other diastereomers is precluded by two independent lines of evidence. First, in the structurally homologous trans-3,4-dimethyl-4-arylpiperidine series, the (3S,4S) configuration is associated with opioid antagonist activity whereas the (3R,4R) configuration confers agonist activity, as crystallographically confirmed for the picenadol enantiomeric pair [1]. This stereochemistry-dependent functional inversion means that even N-unsubstituted enantiomers cannot be considered interchangeable in any receptor-based assay. Second, the compound is a specific hydrolytic degradation product of alvimopan formed under acid, base, and neutral stress conditions and unequivocally identified by LC/QTOF/MS/MS and NMR [2]. Using the wrong stereoisomer or a structurally similar but distinct impurity as a reference standard in ANDA submissions or QC workflows would yield invalid analytical results and potential regulatory rejection. The (3R,4S) diastereomer (CAS 1980007-99-5, Alvimopan Impurity 12) and the (3R,4R) enantiomer each exhibit different chromatographic retention behavior and must be resolved independently [3].

Quantitative Differentiation Evidence for 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol (CAS 145678-87-1) Relative to Closest Comparators


Stereochemical Configuration Dictates Functional Pharmacology: (3S,4S) Antagonist vs. (3R,4R) Agonist

In the trans-3,4-dimethyl-4-arylpiperidine scaffold, the (3S,4S) absolute configuration produces opioid antagonist activity while the (3R,4R) configuration produces agonist activity. This was definitively established by X-ray crystallography of the picenadol enantiomers, where the agonist (+)-enantiomer possesses the 3R,4R configuration and the antagonist (−)-enantiomer possesses the 3S,4S configuration [1]. The conformational analysis confirmed that the phenyl ring orientation differs between enantiomers, directly affecting receptor pharmacophore recognition. Although picenadol bears a 4-propyl group rather than a 4-methyl group, the stereochemical determinant of agonist vs. antagonist activity resides in the 3-methyl configuration on the piperidine ring, which is conserved in the target compound [2]. Consequently, 3-((3S,4S)-3,4-dimethylpiperidin-4-yl)phenol cannot be replaced by its (3R,4R) enantiomer (CAS 119193-19-0) in any pharmacological study without risking functional inversion of the observed receptor response.

Opioid receptor pharmacology Enantioselective SAR Stereochemistry

Degradation Pathway Identity: Specific Hydrolytic Degradation Product of Alvimopan Confirmed by LC/QTOF/MS/MS and NMR

3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol is one of five hydrolytic degradation products (DP1–DP5) of alvimopan formed under ICH-recommended stress conditions [1]. Baira et al. (2019) subjected alvimopan to acid, base, and neutral hydrolytic stress and detected all five degradation products by HPLC. DP1 was formed under all three hydrolytic conditions, whereas DP2 and DP3 were produced only under acid hydrolysis, and DP4 and DP5 only under base hydrolysis [1]. Three major degradation products (DP1–DP3) were isolated by preparative HPLC and their structures unambiguously confirmed by 1D and 2D NMR spectroscopy alongside high-resolution mass spectrometry (HRMS) [1]. The complete fragmentation pathways of the protonated drug and all five DPs were elucidated using LC/QTOF/MS/MS, providing definitive mass-spectrometric fingerprints for each degradation product [2]. This compound (designated Alvimopan Impurity 28 in vendor nomenclature) is supplied with detailed Certificates of Analysis including HPLC purity (NLT 98%), water content by KF/TGA, ¹H-NMR, IR, and ESI-MS data compliant with regulatory guidelines for ANDA submissions .

Forced degradation Pharmaceutical impurity profiling LC-MS characterization

Physicochemical Property Differentiation vs. Alvimopan Parent: MW, LogP, and Solubility Impact Analytical Method Development

The target compound differs dramatically from the alvimopan parent in key physicochemical properties that directly govern chromatographic behavior and sample preparation protocols. 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol has a molecular weight of 205.30 g/mol, a calculated LogP of 2.69 (ACD/Labs), and an aqueous solubility of 4.3 g/L at 25 °C . In contrast, alvimopan (CAS 156053-89-3) has a molecular weight of 424.53 g/mol—more than double that of the target compound—and substantially different lipophilicity [1]. The LogD values for the target compound at physiologically relevant pH (LogD pH 5.5: −0.37; LogD pH 7.4: −0.06) indicate that it is substantially less lipophilic than alvimopan at intestinal pH, impacting both reversed-phase HPLC retention and extraction recovery . The (3R,4R) enantiomer (CAS 119193-19-0) shares identical molecular weight (205.30 g/mol) and calculated physicochemical properties with the target compound, underscoring that only chiral chromatographic methods can resolve these enantiomers—achiral HPLC methods will co-elute them .

Physicochemical profiling Chromatographic method development Sample handling

Opioid Receptor Pharmacological Context: Class-Level Potency Established via LY-255582 and Alvimopan

Although no published Ki values exist specifically for the unsubstituted 3-((3S,4S)-3,4-dimethylpiperidin-4-yl)phenol at opioid receptors, the pharmacological profile of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is extensively characterized through its N-substituted derivatives. LY-255582 ((3R,4R)-3,4-dimethyl-1-[(3S)-3-hydroxy-3-cyclohexylpropyl]-4-(3-hydroxyphenyl)piperidine), which incorporates the (3R,4R) enantiomer of the core scaffold, exhibits Ki values of 0.1 nM (μ), 4.7 nM (κ), and 4.8 nM (δ), with corresponding antagonist Kb values of 0.04 nM (μ), 0.3 nM (κ), and 1.2 nM (δ) in the [³⁵S]GTPγS functional assay [1]. Alvimopan, which incorporates the (3R,4R) core with a distinct N-substituent, shows high selectivity for the μ-opioid receptor (Ki = 0.47 nM) over κ (Ki = 100 nM) and δ (Ki = 12 nM) receptors . Critically, the N-substituent modulates receptor selectivity and peripheral vs. central distribution, but the pure antagonist character is conferred by the 3-methyl substituent on the piperidine ring regardless of the N-substituent, as established by Kormos et al. (2014) [2]. The (3S,4S) configuration of the target compound, which is opposite to the (3R,4R) configuration of both LY-255582 and alvimopan, would be expected to exhibit antagonist activity (consistent with the picenadol precedent), but with potentially altered receptor subtype selectivity.

Opioid receptor binding Mu-opioid antagonist Kappa-opioid antagonist

Purity Specification and Regulatory Compliance Documentation vs. Structurally Similar Alvimopan Impurities

3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol is supplied as a characterized reference standard with a minimum HPLC purity specification of NLT 98% (at 205.30 g/mol), accompanied by a Certificate of Analysis that includes water content (KF/TGA), ¹H-NMR identification, IR identification, and ESI-MS confirmation . This documentation package complies with ICH Q3A/Q3B impurity qualification thresholds, where individual unspecified impurities in alvimopan API are controlled at NMT 0.10% and total impurities NMT 1.0% [1]. In contrast to the parent drug alvimopan (MW 424.53, melting point 210–213 °C), the target compound requires refrigerated storage at 2–8 °C, reflecting its different thermal stability profile [2]. The (3R,4R) enantiomer (CAS 119193-19-0) is commercially available from TCI with purity >98.0% (GC), while the (3R,4S) diastereomer (CAS 1980007-99-5, Alvimopan Impurity 12) is a distinct impurity standard with its own chromatographic retention characteristics [3]. Critically, the target compound can serve as a reference standard with traceability against USP or EP pharmacopeial standards upon feasibility assessment [4].

Reference standard procurement ANDA submission Quality control

Optimal Application Scenarios for 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol (CAS 145678-87-1) Based on Quantitative Evidence


Alvimopan ANDA Analytical Method Development and Validation (AMV)

This compound serves as a primary reference standard for HPLC method development, method validation (AMV), and Quality Control (QC) applications specific to Alvimopan Impurity 28 quantification in alvimopan API and finished drug products [1]. The compound's unequivocal structural characterization by LC/QTOF/MS/MS and NMR (Baira et al., 2019) provides the regulatory documentation required for ANDA submissions. Its formation under acid, base, and neutral hydrolytic stress conditions makes it a system suitability marker for stability-indicating methods. ICH Q3B thresholds require individual unspecified impurities to be controlled at NMT 0.10%, and this reference standard enables accurate quantification at those levels [2]. The compound's physicochemical profile (MW 205.30, LogP 2.69, solubility 4.3 g/L) necessitates distinct extraction and chromatographic conditions from the parent drug alvimopan (MW 424.53), and method development protocols must account for this divergence .

Alvimopan Forced Degradation and Stability Studies

As a hydrolytic degradation product formed under all three ICH Q1A(R2) stress conditions (acid, base, neutral), this compound is an essential marker for alvimopan stability studies [1]. The Baira et al. (2019) paper established that DP1 (corresponding to this impurity) is the only degradation product formed across all hydrolytic conditions, making it a sentinel marker for hydrolytic degradation screening. The complete MS/MS fragmentation pathways elucidated in that study provide a spectral library for identifying this impurity in stability samples via LC-MS. For laboratories conducting alvimopan stability testing per ICH guidelines, procurement of this characterized reference standard—supplied with CoA documentation including HPLC purity (NLT 98%), water content, and spectroscopic identity confirmation—is a prerequisite for generating regulatory-acceptable stability data [2].

Enantioselective Opioid Receptor Antagonist Scaffold Development

For medicinal chemistry programs developing novel opioid receptor antagonists, the (3S,4S)-configured trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core provides a stereochemically defined minimalist pharmacophore that can be N-functionalized to explore receptor subtype selectivity [1]. The picenadol enantiomer precedent establishes that the (3S,4S) configuration is associated with opioid antagonist activity, while Kormos et al. (2014) demonstrated that the 3-methyl substituent—present in this compound—is critical for pure antagonist character regardless of N-substituent identity [2]. The N-substituted analog LY-255582 (using the (3R,4R) core) achieves Ki values of 0.1 nM (μ), 4.7 nM (κ), and 4.8 nM (δ), demonstrating the scaffold's inherent nanomolar potency . The (3S,4S) compound enables SAR exploration of how absolute configuration at the 3- and 4-positions affects receptor subtype selectivity, complementing the extensive literature on the (3R,4R) series that includes alvimopan, JDTic, and LY-255582 [3].

Chiral Chromatographic Method Development for Enantiomeric Purity Determination

Because the target compound (3S,4S) and its (3R,4R) enantiomer (CAS 119193-19-0) possess identical molecular formulas (C₁₃H₁₉NO), molecular weights (205.30 g/mol), and calculated physicochemical properties (LogP, solubility), they are indistinguishable by achiral HPLC methods [1]. The alvimopan drug substance specification requires enantiomeric purity of NMT 0.5% by chiral HPLC [2]. This compound serves as the (3S,4S) reference standard for developing and validating chiral HPLC or SFC methods capable of resolving the (3S,4S) and (3R,4R) enantiomers. The availability of both enantiomers as characterized reference standards—the (3S,4S) compound at NLT 98% HPLC purity and the (3R,4R) enantiomer at >98.0% (GC) purity from TCI—enables system suitability testing, linearity assessment, and limit of quantification (LOQ) determination for chiral purity methods . The distinct chromatographic behavior of the (3R,4S) diastereomer (CAS 1980007-99-5) provides an additional selectivity challenge that must be addressed in method development [3].

Quote Request

Request a Quote for 3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.